2-(3-iodo-1H-indazol-7-yl)-propan-2-ol is a chemical compound that belongs to the indazole family, which is characterized by a five-membered ring structure containing nitrogen atoms. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a modulator of biological pathways. The presence of the iodine substituent and the propanol moiety adds unique properties that may influence its biological activity.
The compound can be classified under indazole derivatives, which are known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects. Indazole compounds have been investigated for their roles in inhibiting various protein kinases, making them significant in drug discovery and development . The synthesis of such compounds often involves complex organic reactions that allow for the introduction of specific functional groups.
The synthesis of 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol can be approached through several methods, commonly involving the iodination of indazole derivatives followed by functionalization at the propanol position. A typical synthetic route may include:
The molecular structure of 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol features:
The molecular formula can be represented as CHINO, with a molecular weight calculated to be approximately 284.10 g/mol.
The compound can undergo various chemical reactions typical for indazole derivatives:
The mechanism of action for 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol is primarily linked to its role as a protein kinase inhibitor. Indazoles are known to interact with ATP-binding sites on kinases, leading to inhibition of phosphorylation processes critical for cell signaling pathways. This inhibition can result in decreased cell proliferation and survival in cancerous cells .
Research has shown that modifications on the indazole core influence kinase selectivity and potency, suggesting that this compound could potentially serve as a scaffold for developing targeted therapies against specific cancer types.
The physical properties of 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol include:
Chemical properties include:
Data on melting point, boiling point, or specific reactivity conditions would require empirical measurement or literature reference.
The primary applications of 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol lie in medicinal chemistry as potential therapeutic agents. Its ability to inhibit protein kinases positions it as a candidate for drug development targeting various diseases, particularly cancer. Furthermore, ongoing research continues to explore its efficacy against other conditions where kinase modulation is beneficial .
The synthesis of 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol necessitates regioselective iodination at the indazole C3 position, a critical step due to the halogen’s role in subsequent functionalization. Direct electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media achieves moderate yields (60–75%) but often requires protecting group strategies to prevent N-alkylation side reactions. A superior approach leverages diazonium salt intermediates generated from 7-aminoindazoles. Treatment with sodium nitrite (NaNO₂) and hydroiodic acid (HI) at 0–5°C yields the 3-iodoindazole core with >92% regioselectivity [3]. This method capitalizes on the indazole ring’s inherent tautomerism, where the 1H-tautomer predominance (2.3 kcal/mol more stable than the 2H-form) directs electrophilic attack to C3 [7].
Table 1: Iodination Methods for Indazole Derivatives
Substrate | Reagents | Temperature | Yield (%) | Regioselectivity (C3:Iso) |
---|---|---|---|---|
1H-Indazol-7-amine | NaNO₂, HI | 0–5°C | 92 | >50:1 |
Unprotected 1H-Indazole | NIS, AcOH | 80°C | 65 | 10:1 |
1-Benzyl-1H-Indazole | ICl, CH₂Cl₂ | 25°C | 78 | >20:1 |
The C3-iodo substituent enables diverse Pd-catalyzed transformations, pivotal for modifying the indazole scaffold. Key methodologies include:
Table 2: Cross-Coupling Efficiency with 3-Iodo-1H-indazole
Reaction Type | Catalyst System | Base/Solvent | Yield Range (%) |
---|---|---|---|
Sonogashira | Pd(PPh₃)₄, CuI | Et₃N, DMF | 80–88 |
Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₂CO₃, Toluene/H₂O | 75–93 |
Buchwald-Hartwig | Pd₂(dba)₃, RuPhos | NaOtert-Bu, THF | 82–91 |
Introducing the propan-2-ol moiety at N1 or C7 requires precise control to avoid O-alkylation. Two optimized routes exist:
Steric hindrance from the propan-2-ol group enhances selectivity in downstream reactions. For example, Suzuki coupling at C3 proceeds with 98% fidelity without N-deprotection due to the tertiary alcohol’s bulk [2].
Radiolabeled isotopologues (e.g., ³¹I for imaging) require halogen exchange. Displacement of C3-bromo or chloro precursors with Na¹²⁵I in dimethylformamide (DMF) at 150°C provides ⁶⁰% isotopic incorporation [3]. Alternatively, Pd-catalyzed iodination of 3-trimethylstannylindazoles using I₂ in chloroform achieves >95% labeling efficiency. For ¹³C-labeled propan-2-ol groups, condensation of 7-acetylindazole with ¹³CH₃MgBr followed by iodination offers a two-step route (55% overall yield) [2] [3].
Key Challenges:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: